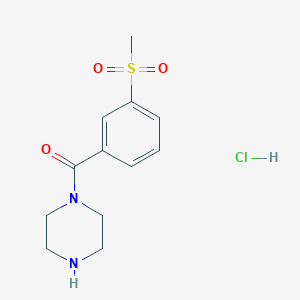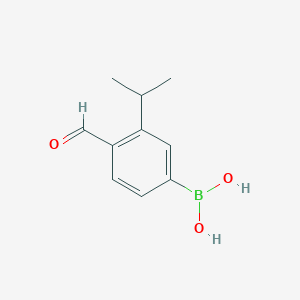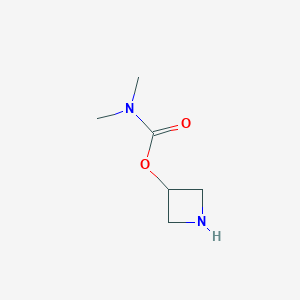
1-(3-Methanesulfonylbenzoyl)piperazine hydrochloride
Vue d'ensemble
Description
1-(3-Methanesulfonylbenzoyl)piperazine hydrochloride, also known as MBP, is a small molecule drug with a molecular weight of 365g/mol. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, and more .Molecular Structure Analysis
The molecular weight of 1-(3-Methanesulfonylbenzoyl)piperazine hydrochloride is 304.79 g/mol. For more detailed structural information, you may refer to specialized databases or chemical analysis resources .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Methanesulfonylbenzoyl)piperazine hydrochloride include a molecular weight of 304.79 g/mol. More detailed properties like melting point, boiling point, and density can be found in specialized chemical databases .Applications De Recherche Scientifique
Synthesis and Intermediate Role
1-(3-Methanesulfonylbenzoyl)piperazine hydrochloride serves as a key intermediate in the synthesis of pharmacologically active compounds. For instance, it has been implicated in the preparation of anti-hypertensive drugs like Doxazosin, highlighting its importance in developing treatments for hypertension and related conditions (C. Ramesh et al., 2006). The improved synthesis processes involving this compound contribute significantly to the pharmaceutical industry by offering more efficient pathways for drug development.
Chemical Structure and Characterization
Research on 1-(3-Methanesulfonylbenzoyl)piperazine hydrochloride extends to its structural characterization. Studies involving X-ray crystallography have provided insights into its molecular geometry, demonstrating the compound's crystalline structure and contributing to a deeper understanding of its chemical behavior (S. Naveen et al., 2007). Such information is crucial for the rational design of new drugs and materials, as it allows for the prediction of reactivity and interaction with biological targets.
Biological Activity and Pharmacological Potential
Further research has explored the biological activity and potential pharmacological applications of derivatives of 1-(3-Methanesulfonylbenzoyl)piperazine hydrochloride. Various derivatives have been synthesized and evaluated for their therapeutic properties, including antidepressant, antifungal, and anti-inflammatory activities (J. Kumar et al., 2017). These studies underscore the compound's versatility and potential as a scaffold for developing new therapeutic agents, contributing to the ongoing search for effective treatments for a range of diseases.
Enzymatic Metabolism and Drug Development
Investigations into the metabolic pathways of 1-(3-Methanesulfonylbenzoyl)piperazine derivatives have also been conducted, providing valuable information for drug development. Understanding the metabolic fate of these compounds in the body is essential for predicting their pharmacokinetics and optimizing their efficacy and safety profiles (Mette G. Hvenegaard et al., 2012). Such research is a critical component of the drug discovery process, informing the design and selection of candidates with favorable properties.
Propriétés
IUPAC Name |
(3-methylsulfonylphenyl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S.ClH/c1-18(16,17)11-4-2-3-10(9-11)12(15)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRWEHHWELTNMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methanesulfonylbenzoyl)piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1442997.png)




![(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1443004.png)


